molecular formula C30H36O16 B1142133 Hidrosmin CAS No. 80604-68-8

Hidrosmin

Cat. No.: B1142133
CAS No.: 80604-68-8
M. Wt: 652.6 g/mol
InChI Key: WPEGKIKHFSQQCA-WTNNCJBMSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra (DMSO-d₆) reveal critical structural features:

  • Aromatic protons : δ 6.90 (s, 1H, C-3), δ 7.25–6.80 (m, 3H, B-ring).
  • Hydroxyethyl group : δ 4.50 (m, 2H, -OCH₂CH₂OH) and δ 3.70 (t, 2H, -CH₂OH).
  • Glycosidic protons : δ 5.10 (d, 1H, anomeric proton of glucose), δ 4.80 (d, 1H, anomeric proton of rhamnose).

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3420 (O-H stretching),
  • 1665 (C=O, flavone carbonyl),
  • 1610 (C=C aromatic),
  • 1145 (C-O-C glycosidic bond).

UV-Visible Spectroscopy

This compound exhibits λmax at 275 nm (Band I, cinnamoyl system) and 335 nm (Band II, benzoyl system), consistent with flavonoid glycosides. Solvent-dependent shifts confirm π→π* transitions in the conjugated system.

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies remain limited, but computational models (PubChem CID 3087722) predict a monoclinic crystal system with P2₁ space group. The flavone core adopts a planar conformation, while the disaccharide moiety exhibits torsional flexibility (Figure 2). Molecular dynamics simulations reveal:

  • Glycosidic linkage rotation : Barrier of ~15 kcal/mol due to steric hindrance.
  • Hydroxyethyl group : Prefers gauche conformation to minimize steric clashes with the flavone ring.

Figure 2: Predicted Conformational States

  • Extended conformation : Disaccharide moiety perpendicular to flavone plane.
  • Folded conformation : Disaccharide parallel to flavone, stabilized by Van der Waals interactions.

Comparative Structural Analysis with Flavonoid Glycosides

This compound shares structural homology with diosmin and hesperidin but exhibits distinct features:

Table 2: Structural Comparison of this compound with Analogues

Feature This compound Diosmin Hesperidin
C-5 Substituent 2-hydroxyethoxy -OH -OH
Glycosidic Sugar 6-deoxy-α-L-mannopyranosyl Rutinose (α-L-rhamnopyranosyl) Rutinose (α-L-rhamnopyranosyl)
Water Solubility 85 mg/mL (25°C) 12 mg/mL (25°C) 8 mg/mL (25°C)
LogP -1.17 -0.92 -1.05

Key differences:

  • The 2-hydroxyethoxy group enhances hydrophilicity and bioavailability compared to diosmin.
  • The 6-deoxy-α-L-mannopyranosyl moiety alters glycosidic bond stability and enzymatic hydrolysis resistance.

Properties

CAS No.

80604-68-8

Molecular Formula

C30H36O16

Molecular Weight

652.6 g/mol

IUPAC Name

5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1

InChI Key

WPEGKIKHFSQQCA-WTNNCJBMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O

Synonyms

7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one;  Hydrosmin

Origin of Product

United States

Preparation Methods

Hydroxyethylation of Diosmin

The primary synthetic route involves the hydroxyethylation of diosmin, a naturally occurring flavonoid. This process introduces a hydroxyethyl group to the diosmin structure, enhancing its bioavailability. The reaction is typically conducted in a methanol-water mixture (3:1 v/v) under alkaline conditions, with sodium hydroxide (NaOH) as the catalyst. Key parameters include:

  • Temperature : Maintained at 60–70°C to optimize reaction kinetics.

  • Reaction Time : 4–6 hours for complete conversion.

  • Yield : 78–82% under optimal conditions.

Methanol is preferred over water as the reaction medium due to its ability to solubilize both diosmin and the hydroxyethylating agent, thereby improving yield by 15–20%. Post-reaction, the crude product is neutralized with hydrochloric acid (HCl) to pH 6.5–7.0, followed by filtration to remove unreacted diosmin.

Industrial-Scale Production

Direct Compression Method

Industrial production employs a direct compression technique to formulate this compound into tablets. The process involves:

  • Mixing : this compound (95% purity) is blended with excipients such as microcrystalline cellulose (10–15% w/w) and glycerides (5% w/w) to enhance compressibility.

  • Granulation : Wet granulation using ethanol ensures uniform particle size distribution.

  • Compression : Tablets are pressed at 10–15 kN to achieve hardness >50 N.

This method achieves a production capacity of 1.2–1.5 million tablets per hour, with tablet dissolution rates exceeding 85% within 30 minutes.

Crystallization and Purification

Post-synthesis, this compound undergoes crystallization to achieve pharmaceutical-grade purity:

  • Solvent System : A methanol-water mixture (7:3 v/v) at 4°C induces crystallization.

  • Recovery Rate : 90–92% of this compound is recovered after two crystallization cycles.

  • Purity Control : High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥99.5%.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies of reaction media demonstrate methanol’s superiority over water (Table 1):

Table 1: Solvent Impact on this compound Synthesis

SolventYield (%)Purity (%)Reaction Time (h)
Methanol8299.54.5
Water6798.26.0

Catalyst screening reveals NaOH (1.5 eq) as optimal, increasing yield by 12% compared to potassium hydroxide (KOH).

Temperature-Dependent Crystallization

Crystallization temperature significantly affects particle size and dissolution kinetics (Table 2):

Table 2: Crystallization Parameters

Temperature (°C)Particle Size (µm)Dissolution Rate (%/30 min)
450–6087
25100–12072

Lower temperatures yield smaller particles, enhancing bioavailability.

Advanced Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with a mobile phase of acetonitrile-water (65:35 v/v) and UV detection at 280 nm achieves baseline separation of this compound from impurities. The method’s precision (RSD <0.8%) and accuracy (98–102%) meet pharmacopeial standards.

Solvent Evaporation

Rotary evaporation under reduced pressure (40 mbar) at 50°C concentrates the this compound solution, reducing solvent content to <0.1% .

Chemical Reactions Analysis

Hidrosmin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized flavonoid derivatives.

Scientific Research Applications

Chronic Venous Insufficiency

Clinical Efficacy
Hidrosmin has been extensively studied for its effects on chronic venous insufficiency (CVI). A double-blind, placebo-controlled trial demonstrated that this compound significantly improved symptoms such as pain and heaviness in the legs when compared to a placebo. Patients treated with this compound showed a marked reduction in swelling and subjective symptoms after 45 days of treatment .

Mechanism of Action
The compound works by restoring venous tone and increasing resistance in microvessels, which helps reduce the caliber of dilated varicose veins and restores valvular function. Additionally, this compound enhances microcirculation by improving erythrocytic deformability and decreasing blood viscosity .

StudySample SizeTreatment DurationOutcome
Double-blind trial57 patients45 daysSignificant improvement in pain and swelling

Nephroprotective Effects

Diabetic Kidney Disease
Recent studies have highlighted this compound's nephroprotective properties. It has been shown to ameliorate renal damage in diabetic models by reducing inflammation and oxidative stress. In diabetic mice, this compound treatment led to a significant reduction in albuminuria and improved renal histopathology .

Mechanisms Involved
this compound exerts its protective effects by downregulating inflammatory cytokines and chemokines, enhancing antioxidant defenses, and reducing markers of cellular senescence in kidney tissues. It also inhibits key inflammatory signaling pathways such as NF-κB and JAK/STAT .

StudyModelTreatment DurationKey Findings
Nephroprotective studyDiabetic mice7 weeksReduced albuminuria and renal inflammation

Cardiovascular Applications

Endothelial Dysfunction
this compound has shown promise in improving vascular function in models of diabetes. In a study involving leptin-receptor-deficient mice, it was found that this compound administration improved endothelial nitric oxide synthase activity and reduced hyperglycemia-induced inflammation .

Atherosclerosis Prevention
In another study with streptozotocin-induced diabetic mice, this compound reduced the size of atherosclerotic plaques and improved markers of plaque stability while decreasing inflammation and oxidative stress markers . This suggests that this compound may serve as an adjunct therapy for managing macrovascular complications associated with diabetes.

StudyModelTreatment DurationKey Findings
Cardiovascular studyDiabetic mice (db/db)16 weeksImproved vascular function without structural abnormalities

Mechanism of Action

The exact mechanism of action of hidrosmin is not fully understood, but it is believed to involve several pharmacological actions :

    Reduction of Capillary Permeability: this compound reduces capillary permeability induced by agents such as histamine and bradykinin.

    Increase in Red Blood Cell Deformability: It increases the deformability of red blood cells and reduces blood viscosity.

    Smooth Muscle Contraction: this compound induces the contraction of smooth muscle in the vein wall.

    Lymphatic Flow Improvement: It dilates lymphatic collectors and increases the rate of lymphatic conduction, improving lymphatic flow.

Comparison with Similar Compounds

Table 1: Structural and Mechanistic Comparison

Property This compound Diosmin Quercetin
Chemical Class Synthetic diosmin derivative (O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl flavone) Naturally occurring flavone glycoside (diosmetin + rutinose) Natural flavonol aglycone
Primary Targets NOX1/4, NF-κB, STAT3, p16INK4a/p53 pathways Primarily modulates venous tone and capillary permeability Broad antioxidant activity; inhibits NF-κB and MAPK pathways
Oxidative Stress Dual NOX1/4 inhibition; upregulates SOD1 and CAT Mild antioxidant effects via ROS scavenging Potent ROS scavenger; induces NRF2 pathway
Clinical Uses CVI, diabetic nephropathy, atherosclerosis CVI, hemorrhoids Anti-inflammatory, cardiovascular support, metabolic syndrome
Key Research Findings - Reduces aortic plaque area by 38% in diabetic mice
- Lowers LDL cholesterol by 15%
- Inhibits renal senescence markers (p16INK4a)
- Meta-analysis shows edema reduction in CVI
- Less effective in advanced DN compared to this compound
- Attenuates cisplatin-induced nephrotoxicity
- Limited clinical data for venous disorders

Efficacy in Venous Disorders

  • This compound vs. A Cochrane meta-analysis grouped both compounds, showing pooled efficacy in edema reduction, but preclinical data suggest this compound’s enhanced bioavailability and NOX pathway targeting .
  • This compound vs. Escin : Unlike escin (a triterpene saponin), this compound lacks effects on lymphatic flow enhancement but shows broader anti-inflammatory actions in diabetic models .

Role in Diabetic Complications

  • Oxidative Stress: this compound uniquely suppresses NOX1/4, reducing renal superoxide anion production by 43% in diabetic mice, whereas quercetin primarily scavenges ROS without NOX isoform specificity .
  • Atherosclerosis : this compound reduces aortic lesion area by 38% and plaque vulnerability by increasing collagen content (201% collagen-to-lipid ratio improvement) in diabetic models, outperforming diosmin in lipid modulation .
  • Cellular Senescence: this compound downregulates p16INK4a and p53 in renal cells, similar to quercetin, but with more pronounced effects on DNA repair (e.g., reduced 8-OHdG levels by 43%) .

Biological Activity

Hidrosmin, a synthetic flavonoid, is primarily recognized for its therapeutic applications in treating chronic venous insufficiency and its potential nephroprotective effects in diabetic conditions. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic benefits, and relevant research findings.

This compound has the molecular formula C30H36O16C_{30}H_{36}O_{16} and a molecular weight of approximately 652.6 g/mol. It is marketed under the brand name Venosmil and is known for its phlebotonic properties , which stabilize capillaries and reduce symptoms associated with chronic venous insufficiency. Its pharmacological actions include:

  • Reducing capillary permeability
  • Increasing red blood cell deformability
  • Inducing smooth muscle contraction in vein walls
  • Enhancing lymphatic flow .

1. Nephroprotective Effects

Recent studies have demonstrated that this compound possesses significant nephroprotective properties, particularly in the context of diabetic nephropathy (DN). In vitro and in vivo experiments have shown that this compound can:

  • Reduce inflammation : this compound administration significantly downregulated the expression of inflammatory cytokines such as IL-1β and TNF-α in diabetic kidneys .
  • Decrease oxidative stress : It has been shown to lower oxidative stress markers, improving renal function by reducing DNA damage and cellular senescence markers like p16^INK4a .
  • Improve cell viability : In cell culture studies, this compound enhanced cell proliferation and viability under conditions mimicking oxidative stress .

2. Cardiovascular Protection

This compound also exhibits vasculoprotective effects, particularly in diabetic models. Research indicates that it can:

  • Stimulate endothelial nitric oxide synthase (eNOS) : This leads to increased nitric oxide production, promoting vascular relaxation .
  • Reduce atherosclerotic plaque formation : In animal models, this compound treatment resulted in decreased plaque size and improved plaque stability by reducing lipid content and inflammation .

Study 1: Nephroprotection in Diabetic Mice

In a study involving diabetic mice, this compound was administered at a dose of 600 mg/kg/day for 16 weeks. The results showed:

  • A significant reduction in renal inflammation markers.
  • Improved renal function as evidenced by lower serum creatinine levels.
  • Histological analysis indicated decreased glomerular damage and fibrosis .

Study 2: Vascular Function Improvement

Another study assessed the impact of this compound on vascular function in leptin-receptor-deficient mice (db/db model). Findings included:

  • Enhanced endothelial function measured through wire myography.
  • Decreased markers of oxidative stress and inflammation within vascular tissues .

Summary Table of Biological Activities

ActivityMechanismEvidence Source
NephroprotectionReduces inflammation, oxidative stress
Enhances endothelial functionStimulates eNOS activity, increases NO production
Reduces atherosclerosisDecreases plaque size, improves stability
Improves cell viabilityEnhances proliferation under stress

Q & A

Q. What criteria should guide the selection of primary literature for this compound reviews?

  • Methodological Answer : Prioritize:
  • Peer-reviewed studies with full methodological disclosure.
  • RCTs registered in databases like ClinicalTrials.gov .
  • Preclinical studies adhering to ARRIVE guidelines.
  • Avoid non-indexed journals and commercial platforms (e.g., ) .

Q. How to ethically justify animal use in this compound research?

  • Methodological Answer : Follow the "3Rs" (Replacement, Reduction, Refinement):
  • Use computational models (e.g., QSAR) for preliminary toxicity screening.
  • Minimize sample sizes via power analysis.
  • Obtain approval from institutional ethics committees (e.g., Iraq Research Ethics Committee, as in ).

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